Fluorobenzene;iodozinc(1+)

Descripción general

Descripción

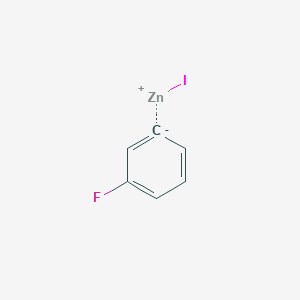

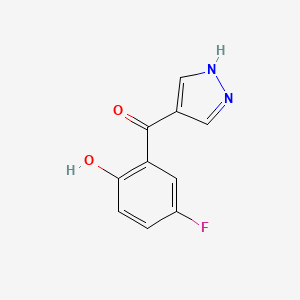

Fluorobenzene is an aryl fluoride and the simplest of the fluorobenzenes, with the formula C6H5F . It is often abbreviated as PhF and is a colorless liquid. It is a precursor to many fluorophenyl compounds . Fluorobenzene;iodozinc(1+) is an organometallic compound that is used in a variety of scientific experiments.

Synthesis Analysis

Fluorobenzene was first reported in 1886 by O. Wallach at the University of Bonn, who prepared the compound in two steps . On the laboratory scale, PhF is prepared by the thermal decomposition of the benzenediazonium tetrafluoroborate . The technical synthesis is by the reaction of cyclopentadiene with difluorocarbene .Molecular Structure Analysis

Molecular dynamics simulations of benzene and 12 fluorobenzenes with various degrees of fluorine substitution in water reveal that the accumulation of water in the first solvent shell decreases with an increase in the number of fluorine atoms relative to benzene, with an exception of hexafluorobenzene .Chemical Reactions Analysis

Fluorobenzene undergoes reversible C–H bond activation of benzene and a series of fluorobenzenes on UV irradiation . Exclusive ortho-selectivity is observed in reactions of fluorobenzene and 1,2-difluorobenzene .Physical And Chemical Properties Analysis

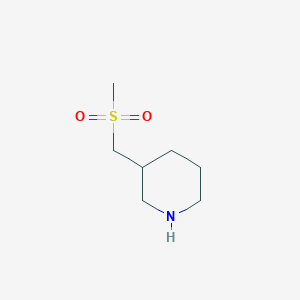

Fluorobenzene is a colorless liquid with a density of 1.025 g/mL . It has a melting point of -44 °C and a boiling point of 84 to 85 °C . Its solubility in water is low . The molecular weight of Fluorobenzene;iodozinc(1+) is 287.4 g/mol.Aplicaciones Científicas De Investigación

- Notably, Streptomyces cattleya fluorinase catalyzes the formation of fluorinated compounds from inorganic NaF, demonstrating a biosynthesis pathway for fluorinated compounds .

- By simultaneously exciting and detecting both 19F and 1H nuclei, they gain insights into the electronic structure and interactions within these molecules .

Enzymatic Defluorination

Chemical Analysis

Organometallic Applications

Mecanismo De Acción

Target of Action

Fluorobenzene;iodozinc(1+) is an organometallic compound

Biochemical Pathways

Fluorobenzene, a component of the compound, is involved in enzymatic defluorination reactions. These reactions are part of a biochemical pathway that transforms fluorobenzene into 3-fluoro-cis,cis-muconate . This transformation involves a cascade of reactions catalyzed by three enzymes: fluorobenzene dioxygenase, fluorobenzene dihydrodiol dehydrogenase, and fluorocatechol 1,2-dioxygenase .

Pharmacokinetics

For instance, fluoroquinolones, a class of fluorinated drugs, are known to have excellent bioavailability and longer serum half-lives compared to non-fluorinated counterparts . They also have the ability to concentrate in specific tissues and fluids at levels exceeding serum-drug concentrations .

Result of Action

The orientational dependence of ionization yields is primarily determined by the nodal surface structure of the molecular orbitals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fluorobenzene;iodozinc(1+). . This persistence in the environment could potentially influence the compound’s action and efficacy.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

fluorobenzene;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRVGYUTTUSSHQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CC(=C1)F.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluorophenyl)(iodo)ZINC | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B3041427.png)

![1-[4-(Trifluoromethyl)benzyl]thiourea](/img/structure/B3041448.png)